molecular formula C22H26ClNO3 B11369543 N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11369543
M. Wt: 387.9 g/mol
InChI Key: BVHFTKYLNSFFKD-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is a benzamide derivative characterized by a 4-propoxy-substituted benzoyl core, with dual N-substituents: a 4-chlorobenzyl group and a tetrahydrofuran-2-ylmethyl moiety. The compound’s structure combines aromatic, heterocyclic, and alkoxy functionalities, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C22H26ClNO3/c1-2-13-26-20-11-7-18(8-12-20)22(25)24(16-21-4-3-14-27-21)15-17-5-9-19(23)10-6-17/h5-12,21H,2-4,13-16H2,1H3

InChI Key

BVHFTKYLNSFFKD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzylamine with benzoyl chloride under basic conditions.

    Introduction of the Propoxy Group: The next step involves the introduction of the propoxy group through an etherification reaction. This can be achieved by reacting the intermediate with propyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group. This can be done through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of related compounds can effectively combat bacterial and fungal infections. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cells, including breast adenocarcinoma cells (MCF7) and others. Molecular docking studies further support these findings by indicating favorable binding interactions with cancer-related targets .

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the antimicrobial activity of several benzamide derivatives, revealing that compounds with similar substituents to this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The results were quantified using the turbidimetric method, demonstrating a clear correlation between structural modifications and antimicrobial efficacy .
  • Anticancer Activity :
    • In another study focusing on the anticancer properties of related compounds, researchers utilized the Sulforhodamine B assay to assess cell viability in response to treatment with various benzamide derivatives. The findings indicated that certain structural features, including the presence of halogen substituents, enhanced cytotoxicity against cancer cell lines, suggesting a promising avenue for further research into this compound as a potential anticancer agent .

Pharmacological Insights

The pharmacological profile of this compound is enhanced by its ability to interact with biological targets through multiple mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in microbial resistance or cancer cell metabolism.
  • Receptor Binding : The structural components allow for binding to receptors associated with disease pathways, which could lead to therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Substituent Variations

The target compound shares a benzamide backbone with several analogs, but key substituent differences define its uniqueness:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 4-propoxy, N-(4-chlorobenzyl), N-(THF-2-ylmethyl) ~431.9* Not Reported -
N-(4-Chlorophenyl)-2-hydroxybenzamide 2-hydroxy, N-(4-chlorophenyl) 261.7 Not Reported
N-(2-Nitrophenyl)-4-bromo-benzamide (I) 4-bromo, N-(2-nitrophenyl) 335.1 Not Reported
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide (3b) 3-furan, N-(4-(2-aminocyclopropyl)phenyl) ~393.4 Reported (data NA)
4-Fluoro-N-isopropylbenzamide (Example 53) 4-fluoro, N-isopropyl ~209.2 175–178

*Calculated based on structure.

Key Observations :

  • Substituent Diversity : The target compound’s THF and propoxy groups distinguish it from simpler analogs like N-(4-chlorophenyl)-2-hydroxybenzamide, which lacks heterocyclic and alkoxy moieties .

Physicochemical Properties

Melting Points and Solubility
  • For example, 4-fluoro-N-isopropylbenzamide (Example 53) melts at 175–178°C , while N-(4-chlorophenyl)-2-hydroxybenzamide may form stronger intermolecular hydrogen bonds, increasing its melting point .
  • The propoxy chain in the target compound likely enhances solubility in organic solvents compared to hydroxy or nitro-substituted analogs .
Spectroscopic Characteristics
  • NMR and MS : While detailed spectra for the target compound are unavailable, analogs in (e.g., 3b, 4a) show distinct 1H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and heterocyclic groups (e.g., furan δ 6.3–7.4 ppm). The THF moiety in the target compound would exhibit signals near δ 1.7–3.8 ppm (methylene protons) and δ 3.5–4.0 ppm (oxygen-linked protons) .
  • Fluorescence : Unlike N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (), which exhibits fluorescence due to its methoxy and methyl groups, the target compound’s THF and propoxy groups may quench fluorescence by introducing rotational flexibility .

Biological Activity

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Common Name : this compound
  • CAS Number : 866237-32-3
  • Molecular Weight : 387.9 g/mol

The presence of a chlorobenzyl group and a tetrahydrofuran moiety suggests that this compound may interact with various biological targets, potentially influencing cellular signaling pathways.

Kinase Inhibition

The compound's structure indicates possible interactions with kinase enzymes. Kinase inhibitors play crucial roles in treating various cancers by interrupting signaling pathways that promote tumor growth. The inhibition of kinases such as EGFR has been associated with reduced cell proliferation in cancer models ( ). While direct evidence for the kinase inhibitory activity of this compound is not explicitly documented, its structural characteristics align with known kinase inhibitors.

Toxicity and Safety Profile

Understanding the toxicity profile is essential for evaluating any new therapeutic agent. Preliminary studies on related compounds indicate varying degrees of cytotoxicity, which can be assessed through assays such as the Salmonella/microsome assay and mouse lymphoma mutation assays ( ). These tests help establish a baseline for safety when considering clinical applications.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralPotential activity against HBV
Kinase InhibitionStructural similarity to known inhibitors
CytotoxicityVaries among related compounds

Case Studies

  • Antiviral Efficacy : In vitro studies on similar benzamide derivatives demonstrated significant antiviral activity against HBV. Further exploration into this compound could elucidate its specific mechanisms against viral replication.
  • Kinase Inhibition Analysis : A comparative study involving structurally related compounds showed promising results in inhibiting EGFR and other receptor tyrosine kinases, suggesting that this compound may exhibit similar properties, warranting further investigation.

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